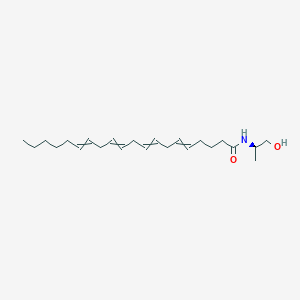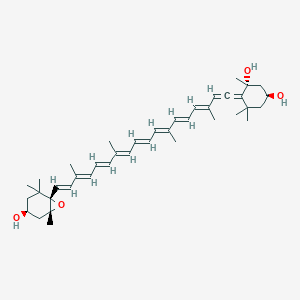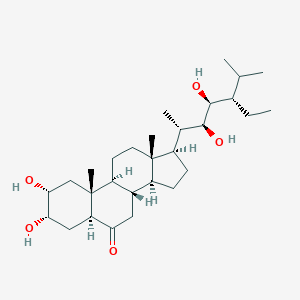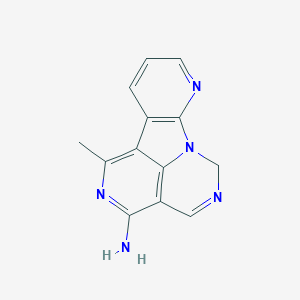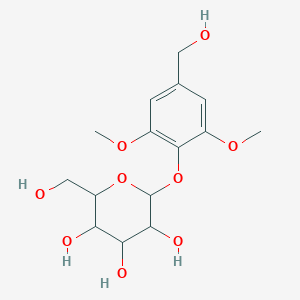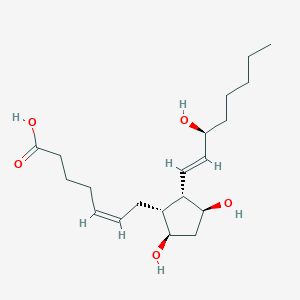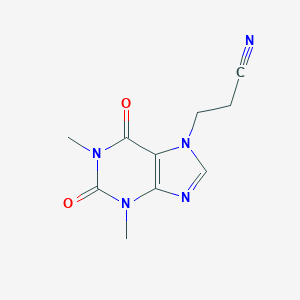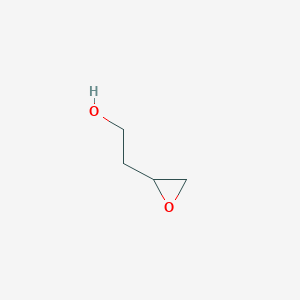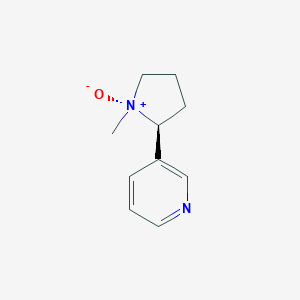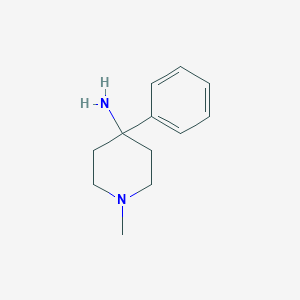
1-Methyl-4-phenylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenylpiperidin-4-amine is a chemical compound with the CAS number 100316-65-2 . It has a molecular weight of 190.29 . It is in liquid form .
Chemical Reactions Analysis
Amines, including 1-Methyl-4-phenylpiperidin-4-amine, can undergo various reactions. These include alkylation and acylation . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . In acylation, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
1-Methyl-4-phenylpiperidin-4-amine is a liquid at room temperature . It has a molecular weight of 190.29 .Applications De Recherche Scientifique
Anti-Inflammatory Properties : A study by Hicks et al. (1979) described the synthesis of amines based on the phenylpiperidine nucleus, including compounds related to 1-Methyl-4-phenylpiperidin-4-amine. Some of these amines showed anti-inflammatory activity comparable to phenylbutazone in the rat paw carrageenan test, indicating potential therapeutic applications in anti-inflammatory drugs (Hicks, Smith, Williamson, & Day, 1979).
Synthesis and Applications in Organic Chemistry : Manescalchi, Nardi, & Savoia (1994) researched the reductive amination of dicarbonyl compounds with valine methyl ester, leading to the synthesis of phenylpyrrolidine and phenylpiperidine derivatives. Such synthetic methods are crucial for developing novel organic compounds, potentially useful in various chemical industries (Manescalchi, Nardi, & Savoia, 1994).
Neurotoxicity Research : Ansher, Cadet, Jakoby, & Baker (1986) studied the role of N-methyltransferases in neurotoxicity associated with certain metabolites of pyridine compounds. Their findings suggest that certain pyridines, after being N-methylated to quaternary amines, can turn into neurotoxins, highlighting the importance of studying these compounds in the context of neurological health (Ansher, Cadet, Jakoby, & Baker, 1986).
Fluorescence Enhancement Studies : Research by Yang, Chiou, & Liau (2002) on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, including 4-(N-methyl-N-phenylamino)stilbene, provides insights into the photochemical behavior of these compounds. Such research is significant for developing new materials for optical and electronic applications (Yang, Chiou, & Liau, 2002).
Mitochondrial Uptake and Inhibition Studies : Ramsay, Salach, & Singer (1986) investigated the uptake of neurotoxins like 1-methyl-4-phenylpyridine by mitochondria and its relation to the inhibition of mitochondrial oxidation. This research is vital for understanding mitochondrial dysfunction in neurodegenerative diseases (Ramsay, Salach, & Singer, 1986).
Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) on azetidine-2-one derivatives of 1H-benzimidazole, including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, demonstrated good antibacterial activity and cytotoxic properties. This research contributes to the development of new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety And Hazards
Orientations Futures
While specific future directions for 1-Methyl-4-phenylpiperidin-4-amine are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade . This suggests that there could be potential for future research and development in this area.
Propriétés
IUPAC Name |
1-methyl-4-phenylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-9-7-12(13,8-10-14)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDYXAREJWGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550938 |
Source


|
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenylpiperidin-4-amine | |
CAS RN |
100316-65-2 |
Source


|
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


